
6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular formula of a similar compound, 3-(2-Methylpyrazol-3-yl)propanoic acid, is C7H10N2O2 .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, the molecular weight of 3-(2-Methylpyrazol-3-yl)propanoic acid is 154.17 g/mol .科学的研究の応用
Organic Synthesis and Catalysis
One of the key applications of compounds similar to "6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde" lies in organic synthesis, particularly in condensation reactions like the Knoevenagel condensation. Such reactions are pivotal for constructing complex molecular architectures. For instance, the Knoevenagel condensation reactions in an ionic liquid have demonstrated enhanced yields and shorter reaction times compared to conventional methods, showcasing the efficiency of using alternative reaction media (Hangarge et al., 2002).
Heterocyclic Chemistry
Heterocyclic compounds, including those structurally related to "6-(2-Methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde," are of significant interest in the development of pharmaceuticals and agrochemicals. For example, the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines involves reactions that could be analogous to transformations applicable to the target compound, highlighting the importance of heterocyclic chemistry in generating bioactive molecules (Ohnmacht & Marie, 1991).
Polymer Science
Aldehyde-functionalized compounds, akin to the one , have been utilized in the synthesis of degradable and biocompatible polymers for drug delivery systems. These materials can conjugate drugs via acid-labile Schiff base linkages, allowing for pH-triggered drug release, an innovative approach in targeted therapy (Xiao et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-(2-methylpyrazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16-12(3-4-15-16)11-7-10(9-17)8-13-14(11)19-6-2-5-18-13/h3-4,7-9H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJVIWVKJPCAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C3C(=CC(=C2)C=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

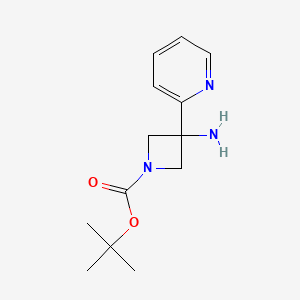
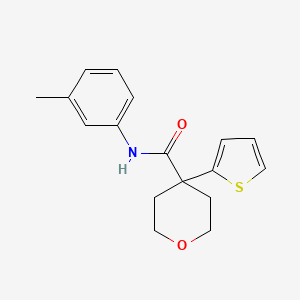
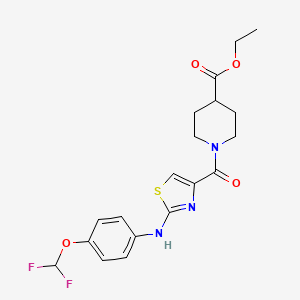
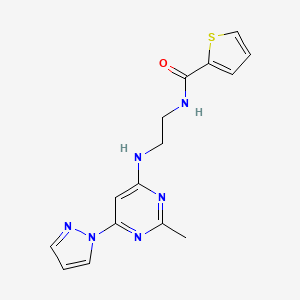
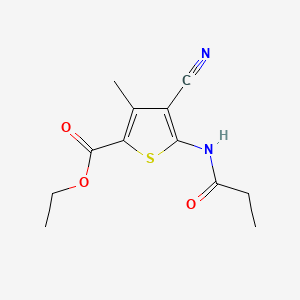
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)
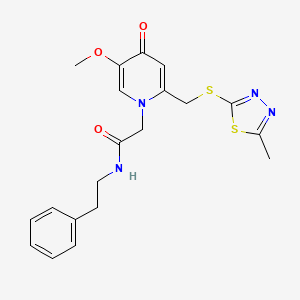
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)


![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
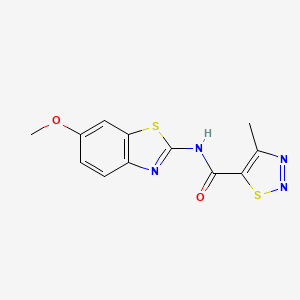
![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)